molecular formula C5H9ClF3NO2 B2631859 (3,3,3-Trifluoropropyl)glycine hydrochloride CAS No. 1323960-55-9

(3,3,3-Trifluoropropyl)glycine hydrochloride

Cat. No.: B2631859
CAS No.: 1323960-55-9
M. Wt: 207.58
InChI Key: SDXVEDOUBKQKIQ-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)glycine hydrochloride is a chemical compound that features a trifluoropropyl group attached to the glycine molecule, with the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoropropyl)glycine hydrochloride typically involves the reaction of glycine with 3,3,3-trifluoropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium azide or thiolates.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

(3,3,3-Trifluoropropyl)glycine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce trifluoropropyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)glycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The hydrochloride group aids in the compound’s solubility and stability.

Comparison with Similar Compounds

    (3,3,3-Trifluoropropyl)trichlorosilane: Used in organic synthesis and surface modification.

    (3,3,3-Trifluoropropyl)benzene: Utilized in the synthesis of fluorinated organic compounds.

Uniqueness: (3,3,3-Trifluoropropyl)glycine hydrochloride is unique due to its combination of a trifluoropropyl group with glycine, providing distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)1-2-9-3-4(10)11;/h9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXVEDOUBKQKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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